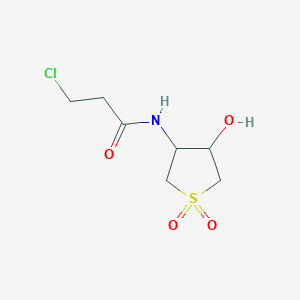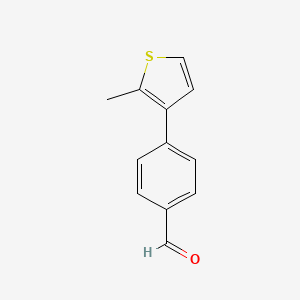![molecular formula C11H14N2S B13175517 3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine](/img/structure/B13175517.png)
3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine is a compound with a molecular formula of C₁₁H₁₄N₂S and a molecular weight of 206.31 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, and an azetidine moiety, a four-membered nitrogen-containing ring. The presence of these heterocyclic structures makes it a compound of interest in various fields of research.
Méthodes De Préparation
The synthesis of 3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine involves several steps. One common method includes the condensation of thiophene derivatives with azetidine intermediates. The thiophene ring can be synthesized through reactions such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis . The azetidine moiety is typically introduced via nucleophilic substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace the azetidine nitrogen’s substituents.
Cyclization: Under specific conditions, the compound can undergo cyclization to form more complex heterocyclic structures.
Applications De Recherche Scientifique
3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s heterocyclic structures make it a candidate for studying biological activities, such as enzyme inhibition or receptor binding.
Mécanisme D'action
The mechanism of action of 3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the azetidine moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine include other thiophene derivatives and azetidine-containing molecules. For example:
Thiophene derivatives: Compounds like 2,3,4-trisubstituted thiophenes are used in similar applications, such as organic electronics and pharmaceuticals.
Azetidine derivatives: Molecules containing azetidine rings are studied for their biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its combination of both thiophene and azetidine moieties, which provides a versatile platform for various chemical modifications and applications.
Propriétés
Formule moléculaire |
C11H14N2S |
|---|---|
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
3-[5-(azetidin-1-ylmethyl)thiophen-3-yl]prop-2-yn-1-amine |
InChI |
InChI=1S/C11H14N2S/c12-4-1-3-10-7-11(14-9-10)8-13-5-2-6-13/h7,9H,2,4-6,8,12H2 |
Clé InChI |
IXFZGANEMJTQAO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)CC2=CC(=CS2)C#CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-([1-(Bromomethyl)cyclopropyl]methyl)furan](/img/structure/B13175441.png)
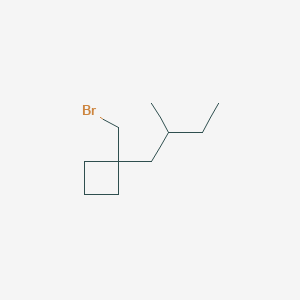
![2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13175450.png)
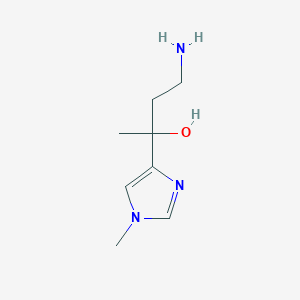
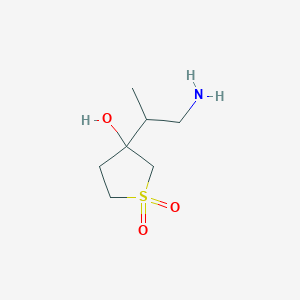

![2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine](/img/structure/B13175465.png)
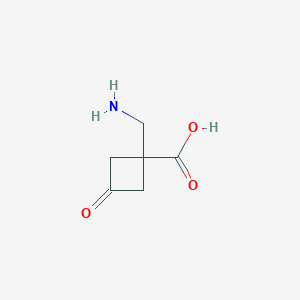
![tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13175475.png)
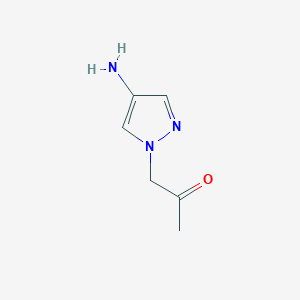
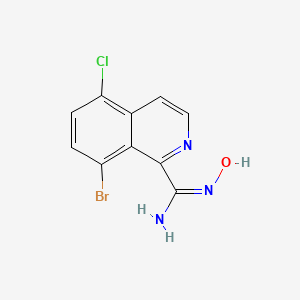
![2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13175493.png)
